7,7-Dimethylbicyclo[4.1.1]octa-2,4-diene
CAS No.: 62235-10-3
Cat. No.: VC16041217
Molecular Formula: C10H14
Molecular Weight: 134.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 62235-10-3 |
|---|---|
| Molecular Formula | C10H14 |
| Molecular Weight | 134.22 g/mol |
| IUPAC Name | 7,7-dimethylbicyclo[4.1.1]octa-2,4-diene |
| Standard InChI | InChI=1S/C10H14/c1-10(2)8-5-3-4-6-9(10)7-8/h3-6,8-9H,7H2,1-2H3 |
| Standard InChI Key | UFLGKAYYRGJJME-UHFFFAOYSA-N |
| Canonical SMILES | CC1(C2CC1C=CC=C2)C |
Introduction
Molecular Identity and Structural Analysis
Chemical Nomenclature and Formula
The systematic IUPAC name 7,7-dimethylbicyclo[4.1.1]octa-2,4-diene delineates its bicyclic framework, where the prefix bicyclo[4.1.1] specifies a bridgehead structure comprising two fused rings: a four-membered ring and two one-membered bridges . The molecular formula C₁₀H₁₄ (molecular weight: 134.218 g/mol) confirms the presence of two methyl groups (-CH₃) at the 7th position, while the -diene suffix indicates conjugated double bonds at the 2nd and 4th positions .
Bicyclo[4.1.1]octa Skeleton and Stereochemistry
The core bicyclo[4.1.1]octa system imposes significant ring strain due to the fusion of a four-membered ring with two one-carbon bridges. This geometry differs markedly from more common bicyclic frameworks like norbornane (bicyclo[2.2.1]heptane) or bicyclo[3.2.1]octane, which exhibit distinct bridgehead dynamics . Computational models suggest that the 7,7-dimethyl substitution stabilizes the structure by mitigating angular strain through steric redistribution, though experimental validation remains pending .
Physicochemical Properties
Experimental and Computed Data
Despite its well-defined structure, empirical data for 7,7-dimethylbicyclo[4.1.1]octa-2,4-diene remain sparse. Key properties are summarized below:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₀H₁₄ | |
| Molecular Weight | 134.218 g/mol | |
| Exact Mass | 134.110 Da | |
| LogP (Octanol-Water) | 2.774 | |
| Boiling Point | Not reported | |
| Melting Point | Not reported |
Spectroscopic Characterization
No published NMR, IR, or mass spectra were identified in available sources. Comparative analysis with analogous bicyclic dienes (e.g., bicyclo[4.2.0]octa-2,4-diene derivatives ) suggests characteristic UV-Vis absorption bands near 250–280 nm due to π→π* transitions in the conjugated diene system.
Synthetic Considerations
Hypothesized Routes
While explicit synthetic protocols for 7,7-dimethylbicyclo[4.1.1]octa-2,4-diene are undisclosed, plausible pathways may involve:
-
Cycloaddition Reactions: Diels-Alder cyclization between a diene and a strained alkene precursor could yield the bicyclic core, followed by methyl group introduction via alkylation .
-
Ring-Closing Metathesis: Transition metal-catalyzed metathesis of diene substrates might construct the bicyclo[4.1.1] skeleton, though steric hindrance at the bridgehead could limit efficacy .
Challenges in Synthesis
The compound’s bridgehead geometry complicates traditional synthetic approaches. Kinetic instability during ring closure and competing side reactions (e.g., Wagner-Meerwein rearrangements) likely necessitate advanced catalytic systems or low-temperature conditions .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume